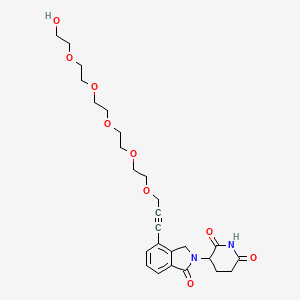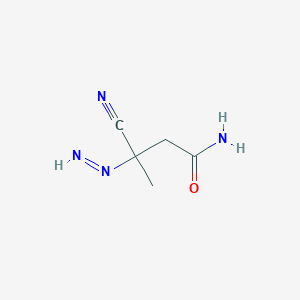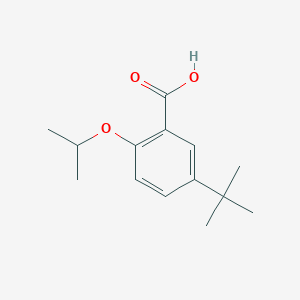
5-(t-Butyl)-2-isopropoxybenZoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tert-butyl)-2-isopropoxybenzoic acid is an organic compound characterized by the presence of a tert-butyl group, an isopropoxy group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-isopropoxybenzoic acid typically involves the esterification of 5-(tert-butyl)-2-hydroxybenzoic acid with isopropyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-(Tert-butyl)-2-isopropoxybenzoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tert-butyl)-2-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
5-(Tert-butyl)-2-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Tert-butyl)-2-isopropoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Tert-butyl)-2-hydroxybenzoic acid: Lacks the isopropoxy group but shares the tert-butyl and benzoic acid moieties.
2-Isopropoxybenzoic acid: Contains the isopropoxy and benzoic acid groups but lacks the tert-butyl group.
Tert-butyl benzoate: Contains the tert-butyl and benzoic acid groups but lacks the isopropoxy group.
Uniqueness
5-(Tert-butyl)-2-isopropoxybenzoic acid is unique due to the combination of the tert-butyl, isopropoxy, and benzoic acid groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H20O3 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
5-tert-butyl-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C14H20O3/c1-9(2)17-12-7-6-10(14(3,4)5)8-11(12)13(15)16/h6-9H,1-5H3,(H,15,16) |
Clé InChI |
UYSHSIDOEYRBIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate](/img/structure/B14758899.png)
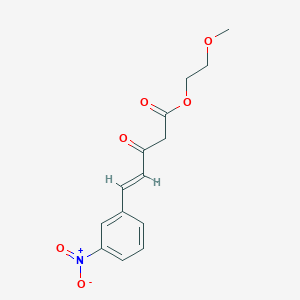
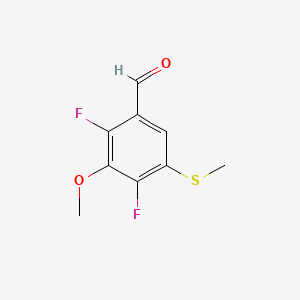
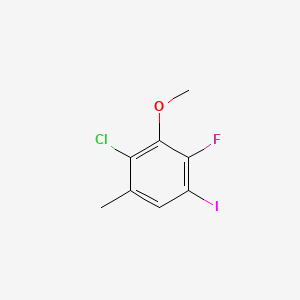
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[dichloro(phosphonato)methyl]phosphinate](/img/structure/B14758919.png)
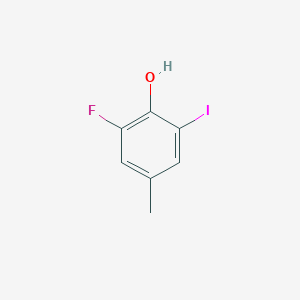

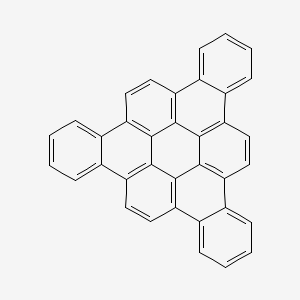
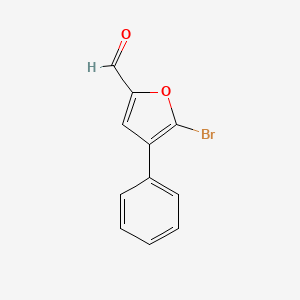
![(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14758947.png)
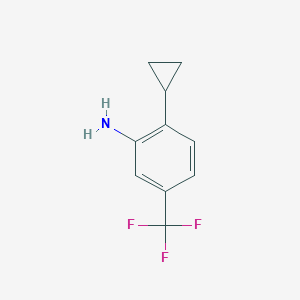
![3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate](/img/structure/B14758953.png)
